Cas no 1242268-00-3 (Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)

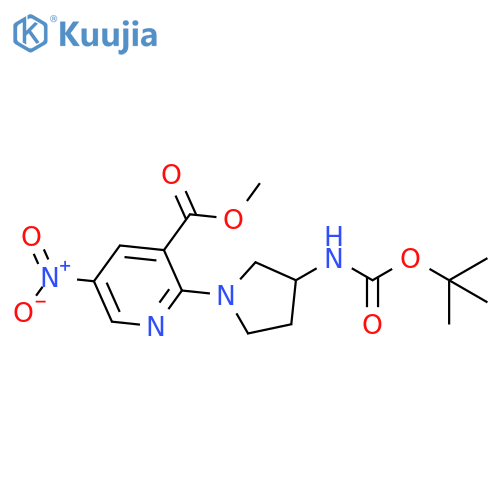

1242268-00-3 structure

商品名:Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate

CAS番号:1242268-00-3

MF:C16H22N4O6

メガワット:366.369083881378

MDL:MFCD16622812

CID:4580061

Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate

- 3-Pyridinecarboxylic acid, 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-, methyl ester

- Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate

-

- MDL: MFCD16622812

- インチ: 1S/C16H22N4O6/c1-16(2,3)26-15(22)18-10-5-6-19(9-10)13-12(14(21)25-4)7-11(8-17-13)20(23)24/h7-8,10H,5-6,9H2,1-4H3,(H,18,22)

- InChIKey: CWHSHYKUHDXSNT-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCC(NC(OC(C)(C)C)=O)C2)=NC=C([N+]([O-])=O)C=C1C(OC)=O

Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269779-1 g |

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate, 95%; . |

1242268-00-3 | 95% | 1g |

€478.80 | 2023-04-26 | |

| Key Organics Ltd | FE-0711-0.5G |

methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate |

1242268-00-3 | >95% | 0.5g |

£165.00 | 2025-02-09 | |

| TRC | M047865-100mg |

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate |

1242268-00-3 | 100mg |

$ 240.00 | 2022-06-04 | ||

| Key Organics Ltd | FE-0711-10MG |

methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate |

1242268-00-3 | >95% | 10mg |

£48.00 | 2025-02-09 | |

| Ambeed | A950820-5g |

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |

1242268-00-3 | 95% | 5g |

$797.0 | 2024-04-25 | |

| A2B Chem LLC | AI76361-5g |

methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |

1242268-00-3 | >95% | 5g |

$1919.00 | 2024-04-20 | |

| A2B Chem LLC | AI76361-1mg |

methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |

1242268-00-3 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI76361-500mg |

methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |

1242268-00-3 | >95% | 500mg |

$392.00 | 2024-04-20 | |

| A2B Chem LLC | AI76361-5mg |

methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |

1242268-00-3 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| Ambeed | A950820-1g |

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |

1242268-00-3 | 95% | 1g |

$177.0 | 2024-04-25 |

Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1242268-00-3 (Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 157047-98-8(Benzomalvin C)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1242268-00-3)Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate

清らかである:99%/99%

はかる:1g/5g

価格 ($):159.0/717.0